1-{4-[(4-Benzylpiperazin-1-yl)carbonyl]benzyl}-4-methyl-1,4-dihydroquinoxaline-2,3-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name, but without specific spectroscopic data (such as NMR, IR, or mass spectroscopy), it’s difficult to provide a detailed analysis. Similar compounds have been characterized using 1H NMR, IR, MS, and elemental analyses .Scientific Research Applications
Herbicidal Activities
This compound has been used in the synthesis of benzotriazole derivatives, which have shown weak herbicidal activities against barnyardgrass and rape . The herbicidal activity is evaluated using barnyard grass and rape cup tests .
Enzyme Inhibition
The compound has been used in the design and synthesis of heterocyclic compounds that inhibit ketol-acid reductoisomerase (KARI), an enzyme involved in the biosynthesis of branched-chain amino acids .
Antimicrobial Activity
Some derivatives of this compound have shown significant antimicrobial activity. For instance, 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives have exhibited significant antibacterial and antifungal activity .
Antifungal Activity
While some derivatives of this compound have shown no antifungal activity against certain strains of Candida galibrata and Candida albicans, others like 9a and 9d have displayed fungicidal activity against C. galibrata ATCC 15126 strain .
Cytotoxic Activity
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives of this compound have been synthesized and screened for their in vitro cytotoxic activity against various cell lines such as BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .
Molecular Modeling
The compound has been used in molecular modeling studies. For instance, docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms have been conducted .
Mechanism of Action
Future Directions
properties
IUPAC Name |
propan-2-yl 4-(3-chloro-4-fluoroanilino)-7-methyl-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O2/c1-10(2)26-19(25)14-9-22-18-13(6-4-11(3)23-18)17(14)24-12-5-7-16(21)15(20)8-12/h4-10H,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMDYJIXEFLZNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)Cl)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Benzylpiperazin-1-yl)carbonyl]benzyl}-4-methyl-1,4-dihydroquinoxaline-2,3-dione |
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